1-Bromo-1-(difluoromethyl)cyclopropane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-1-(difluoromethyl)cyclopropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrF2/c5-4(1-2-4)3(6)7/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWLOXHDOKTFKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 1 Bromo 1 Difluoromethyl Cyclopropane and Analogues
Ring-Opening Reactions of Difluorocyclopropanes
The presence of two fluorine atoms on the cyclopropane (B1198618) ring significantly increases its ring-strain energy compared to simple cyclopropanes, making the distal C-C bond more susceptible to cleavage. rsc.org This inherent reactivity has been harnessed in various ring-opening functionalization reactions.
Electrochemical methods offer a catalyst-free and external-oxidant-free approach to cleave the C-C bonds of cyclopropanes. nih.gov In the case of arylcyclopropanes, anodic oxidation generates a radical cation, which weakens the Cα-Cβ bond and facilitates ring opening to form a benzyl (B1604629) carbonium ion intermediate. nih.govresearchgate.net This intermediate can then be trapped by various nucleophiles to yield 1,3-difunctionalized products. nih.gov While specific studies on 1-bromo-1-(difluoromethyl)cyclopropane are not detailed, the general mechanism established for arylcyclopropanes provides a plausible pathway for its electrochemical functionalization. nih.govresearchgate.net The high chemo- and regioselectivity of these reactions are often achieved by careful selection of the nucleophiles. nih.gov
Table 1: Electrochemical 1,3-Difunctionalization of Arylcyclopropanes
| Entry | Substrate | Nucleophile(s) | Product | Yield (%) | Reference |
| 1 | 4-Bromocyclopropylbenzene | Et₃N·3HF | 1-(1,3-Difluoropropyl)-4-bromobenzene | 75 | researchgate.net |
| 2 | 1-Cyclopropyl-4-methoxybenzene | Et₃N·3HF / MeOH | 1-(1-Fluoro-3-methoxypropyl)-4-methoxybenzene | 82 | researchgate.net |
| 3 | 1-Cyclopropyl-4-methylbenzene | Et₃N·3HF / H₂O | 1-Fluoro-3-hydroxy-1-(p-tolyl)propane | 65 | researchgate.net |
Data sourced from studies on analogous arylcyclopropanes.
Oxidative radical reactions provide another powerful strategy for the ring-opening and functionalization of cyclopropane derivatives. beilstein-journals.orgnih.gov These reactions typically involve the generation of a cyclopropyl-substituted carbon radical, which readily undergoes ring-opening to form an alkyl radical. beilstein-journals.org This reactive intermediate can then participate in cyclization or other functionalization reactions. For instance, copper(I)-catalyzed oxidative radical trifluoromethylation/ring-opening/cyclization of methylenecyclopropanes (MCPs) with Togni's reagent leads to the formation of CF₃-substituted dihydronaphthalene derivatives. beilstein-journals.org Similarly, photoredox catalysis has been employed for the oxidative radical ring-opening and cyclization of cyclopropyl (B3062369) olefins with various bromides. beilstein-journals.org
Visible-light-mediated photocatalysis can activate the C–C bonds of aryl cyclopropanes under mild conditions, proceeding through a radical cation intermediate. nih.gov This approach has been utilized for the regioselective ring-opening hydrogenolysis of donor-acceptor cyclopropanes to produce alkylated aryl ketones. rsc.org
The reaction of donor-acceptor cyclopropanes with chalcogenyl halides, such as sulfenyl and selenyl halides, can induce ring-opening to afford 1,3-halochalcogenation products. nih.gov The polarized nature of the chalcogen-halogen bond facilitates the attack on the cyclopropane ring. nih.gov For example, cyclopropane dicarboxylates react with sulfenyl chlorides to yield products with the halogen at the 1-position and the sulfenyl group at the 3-position. nih.gov This reactivity highlights a potential pathway for the functionalization of this compound, where the bromine could either participate in or influence the outcome of such ring-opening reactions.
Transformations Involving the Bromine Substituent
The bromine atom in this compound serves as a versatile handle for introducing a variety of functional groups through nucleophilic substitution and cross-coupling reactions.
Nucleophilic substitution reactions are a fundamental class of transformations in organic chemistry. libretexts.org In the context of cyclopropyl halides, these reactions can proceed through different pathways, including Sₙ1 and Sₙ2 mechanisms. nih.gov For instance, the substitution reaction of aqueous 1-bromo-1-phenylpropane proceeds to form an alcohol. chegg.com Theoretical studies on the gas-phase identity nucleophilic substitution reactions of cyclopropenyl halides with halide anions have shown the possibility of σ-attack Sₙ2 and π-attack Sₙ2' pathways. nih.gov Palladium-catalyzed nucleophilic substitutions of α-bromo-α,α-difluoroallyl derivatives with soft nucleophiles have been shown to produce 3-substituted 1,1-difluoroalkenes regioselectively. pharm.or.jp
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between organoboranes and organic halides or triflates. yonedalabs.comlibretexts.org This reaction is widely used in synthetic organic chemistry due to its versatility and tolerance of various functional groups. yonedalabs.com While direct examples involving this compound are not prevalent in the searched literature, the general applicability of Suzuki-Miyaura coupling to alkyl and aryl halides suggests its potential for coupling with this substrate. researchgate.netnih.gov The reaction typically involves an oxidative addition of the halide to a Pd(0) complex, followed by transmetalation with the organoborane and reductive elimination to yield the coupled product. libretexts.org
Nickel-Catalyzed Reductive Cross-Coupling
Nickel-catalyzed reductive cross-coupling reactions have emerged as a robust method for the formation of C-C bonds, particularly for coupling two electrophiles. chinesechemsoc.org This approach has been successfully applied to the synthesis of fluorinated cyclopropanes through the intramolecular cross-electrophile coupling of a difluoromethyl moiety and a benzylic ether. researchgate.net Nickel catalysts are effective in coupling a wide range of electrophiles, including unactivated CF₂H-substituted compounds with aryl and alkenyl halides. rsc.org This methodology has been extended to the coupling of (hetero)aryl bromides with cyclopropyl bromide to furnish arylcyclopropanes, demonstrating tolerance to a broad range of functional groups. researchgate.net Furthermore, nickel-catalyzed cross-coupling of functionalized difluoromethyl bromides and chlorides with aryl boronic acids provides a general method for preparing difluoroalkylated arenes. nih.gov
Table 2: Examples of Nickel-Catalyzed Reductive Cross-Coupling Reactions
| Entry | Electrophile 1 | Electrophile 2 | Catalyst System | Product | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Cyclopropyl bromide | Ni(II)/Picolinamide ligand | 1-Cyclopropyl-4-methylbenzene | 95 | researchgate.net |
| 2 | 1-Bromo-4-fluorobenzene | Bromodifluoromethane | Ni(cod)₂/dtbbpy | 1-(Difluoromethyl)-4-fluorobenzene | 78 | rsc.org |
| 3 | 4'-Bromoacetophenone | Ethyl 2-bromo-2,2-difluoroacetate | NiBr₂·diglyme/dtbbpy | Ethyl 2-(4-acetylphenyl)-2,2-difluoroacetate | 85 | nih.gov |
Data illustrates the versatility of nickel-catalyzed cross-coupling for forming C-C bonds with various electrophiles.
Organometallic Reagent Intermediates (e.g., Grignard Reagents)
The formation of organometallic intermediates, such as Grignard reagents, from haloalkanes is a cornerstone of synthetic organic chemistry, providing a powerful source of nucleophilic carbon atoms for C-C bond formation. fishersci.ca A Grignard reagent is typically formed by the reaction of an alkyl or aryl halide with magnesium metal in an aprotic solvent, like diethyl ether. libretexts.org The general formula is RMgX, where R is an alkyl or aryl group and X is a halogen. libretexts.org
Furthermore, studies on the hydrodehalogenation of 1,1-dibromocyclopropanes using Grignard reagents (such as ethylmagnesium bromide) in the presence of titanium compounds demonstrate the reactivity of the carbon-bromine bond on a cyclopropane ring. researchgate.netrsc.org In these reactions, the gem-dibromide is reduced to a monobromide or, with an excess of the Grignard reagent, to the non-halogenated cyclopropane. researchgate.netrsc.org This indicates that a Grignard reagent can act as a reducing agent towards these systems.
For this compound, the formation of the corresponding Grignard reagent, 1-(difluoromethyl)cyclopropylmagnesium bromide, would be influenced by the presence of the electron-withdrawing difluoromethyl group. This group can affect the stability of the C-Mg bond and the reactivity of the resulting organometallic species. The high reactivity of Grignard reagents also necessitates strictly anhydrous conditions, as they react readily with protic solvents like water to produce the corresponding alkane (in this case, difluoromethylcyclopropane). libretexts.org
Table 1: Reactivity of Cyclopropyl Halides with Grignard Reagents
| Substrate | Reagent | Catalyst | Primary Product(s) | Reference |
|---|---|---|---|---|
| 1,1-Dibromocyclopropanes | Ethylmagnesium bromide (1.0-1.3 equiv.) | Titanium isopropoxide | Monobromocyclopropanes | researchgate.netrsc.org |
| 1,1-Dibromocyclopropanes | Ethylmagnesium bromide (>2 equiv.) | Titanium isopropoxide | Cyclopropane | researchgate.netrsc.org |
Reactivity of the Difluoromethyl Group
The difluoromethyl (CF2H) group imparts unique chemical and physical properties to organic molecules, influencing their reactivity, stability, and biological activity. nih.govacs.org
Potential for Further Fluorination or Defluorination
The reactivity of the difluoromethyl group itself is characterized by the strong carbon-fluorine bonds. Further fluorination of the C-H bond in the CF2H group to form a trifluoromethyl (CF3) group is a challenging transformation that typically requires harsh conditions or specialized reagents.
More commonly explored is the reactivity of gem-difluorocyclopropanes that involves the cleavage of a C-F bond (defluorination) as part of a broader transformation. Ring-opening reactions of gem-difluorocyclopropanes can proceed via pathways that result in the formation of monofluoroalkenes, effectively involving the cleavage of a single C-F bond alongside a C-C bond cleavage. rsc.org These transformations often utilize transition metal catalysis to activate the strained ring system. rsc.org
Influence on Ring Reactivity and Stability
The incorporation of a gem-difluoro unit significantly alters the properties of the cyclopropane ring. Compared to a standard cyclopropane, which has a ring-strain energy of about 27.1 kcal/mol, a gem-difluorocyclopropane exhibits a higher ring-strain energy of 42.4 kcal/mol. rsc.org This increased strain has important structural and reactive consequences:
Bond Length Alteration : The presence of the two fluorine atoms leads to a redistribution of the s- and p-character of the ring's C-C bonds. This results in a shortening of the adjacent C1-C2 bond and a lengthening of the distal C1-C3 bond. rsc.org
Enhanced Reactivity : The lengthened and weakened distal bond is more susceptible to cleavage. Consequently, gem-difluorocyclopropanes are more prone to undergo ring-opening reactions compared to their non-fluorinated counterparts. rsc.org
The CF2H group is also recognized for its ability to act as a lipophilic hydrogen-bond donor, a property that arises from the increased polarity of the C-H bond due to the adjacent fluorine atoms. nih.gov This feature, combined with the metabolic stability conferred by C-F bonds, makes difluoromethylcyclopropane moieties attractive in medicinal chemistry. nih.govacs.orgnih.gov
Other Significant Transformations
Reduction and Oxidation Pathways
The this compound molecule possesses two primary sites for reduction and oxidation: the carbon-bromine bond and the strained cyclopropane ring.
Reduction Pathways: A key reduction pathway involves the cleavage of the C-Br bond. This can be achieved through hydrodehalogenation to yield difluoromethylcyclopropane. As an analogy, the reduction of 1,1-dibromocyclopropanes can be accomplished using an excess of a Grignard reagent and a titanium catalyst, which results in the formation of the non-halogenated cyclopropane. researchgate.netrsc.org This type of reaction demonstrates a viable route for the reductive removal of the bromine atom.
Oxidation Pathways: The strained cyclopropane ring is susceptible to cleavage under oxidative conditions. Oxidative ring-opening reactions can transform the cyclopropane into a 1,3-difunctionalized acyclic compound. beilstein-journals.orgnih.gov These reactions often proceed through radical cation intermediates. For aryl-substituted cyclopropanes, electrochemical oxidation can initiate C-C bond cleavage by forming an arylcyclopropane radical cation, which weakens the ring bonds and leads to opening and subsequent functionalization. nih.gov While this compound lacks an aryl group for such initiation, direct oxidation of the strained ring remains a potential, albeit challenging, transformation pathway.
Rearrangement Reactions (e.g., Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles)
Rearrangement reactions represent a powerful class of transformations for altering molecular skeletons. While the specific rearrangement of this compound is not widely documented, the reactivity of related systems provides valuable context.
An important related transformation that forms functionalized cyclopropanes is the nickel-catalyzed Favorskii-type rearrangement of cyclobutanone oxime esters. organic-chemistry.orgthieme-connect.com This reaction serves as an elegant method for ring contraction, converting four-membered rings into highly functionalized cyclopropanecarbonitriles under mild conditions. organic-chemistry.orgthieme-connect.com The process is believed to involve the formation of a nickelacyclobutane intermediate, with selective C-C bond cleavage at the less sterically hindered position. organic-chemistry.orgthieme-connect.com This method highlights a modern approach to synthesizing complex cyclopropane structures.
Table 2: Nickel-Catalyzed Rearrangement for Cyclopropane Synthesis organic-chemistry.orgthieme-connect.com
| Starting Material | Catalyst / Reagents | Product | Key Feature |
|---|
For rearrangements that cyclopropanes themselves undergo, the most common pathway is driven by the release of the inherent ring strain. nih.gov For difluoromethylcyclopropanes, the increased ring strain makes them even more disposed to ring-opening rearrangements. rsc.org These transformations can be initiated thermally, by transition metals, or under oxidative conditions, leading to the formation of linear or cyclic products, representing a skeletal reorganization of the original cyclopropane structure. beilstein-journals.orgnih.gov
Mechanistic Investigations of Reactions Involving 1 Bromo 1 Difluoromethyl Cyclopropane
Elucidation of Reaction Pathways in Cyclopropanation
While 1-bromo-1-(difluoromethyl)cyclopropane is often used as a reactant, understanding the mechanistic pathways of its synthesis is essential context for its reactivity. Its formation typically involves the addition of a carbene to an alkene. The nuances of these cyclopropanation mechanisms, whether concerted or stepwise, the nature of the reactive intermediate, and the role of catalysts, dictate the reaction's outcome and stereoselectivity.
The addition of a carbene to an alkene to form a cyclopropane (B1198618) ring can theoretically proceed through two distinct mechanistic pathways: a concerted, single-step process or a stepwise pathway involving a diradical intermediate. nih.govsemanticscholar.org
In a concerted mechanism , the carbene adds to the double bond in a single, continuous transformation. libretexts.orguq.edu.au Both new carbon-carbon sigma bonds are formed simultaneously. A key feature of this pathway is its stereospecificity; the stereochemistry of the starting alkene is retained in the cyclopropane product. libretexts.org For example, a cis-alkene will yield a cis-substituted cyclopropane, as there is no opportunity for bond rotation that would scramble the stereochemical information. libretexts.org This is the generally accepted mechanism for many carbene additions, including those forming gem-dihalocyclopropanes. libretexts.org
A stepwise mechanism , in contrast, involves the initial formation of one C-C bond between the carbene and one of the alkene carbons, generating a diradical intermediate. This intermediate would then need to undergo spin inversion and ring closure to form the second C-C bond. The potential for rotation around the single bonds in this diradical intermediate means that the original stereochemistry of the alkene could be lost, leading to a mixture of stereoisomeric products. nih.gov Experimental evidence, particularly the high degree of stereospecificity observed in most cyclopropanation reactions, strongly favors the concerted pathway. nih.govsemanticscholar.org
| Feature | Concerted Mechanism | Stepwise Mechanism |
|---|---|---|
| Number of Steps | One | Two or more |
| Intermediate | None (only a transition state) | Diradical intermediate |
| Stereochemistry | Stereospecific (alkene stereochemistry is retained) | Non-stereospecific (potential loss of stereochemistry) |
| Evidence | High stereoselectivity observed in products | Observed in specific cases, e.g., certain dehydro-Diels-Alder reactions nih.govsemanticscholar.org |
The formation of gem-dihalocyclopropanes, such as this compound, relies on the reactivity of carbenes or related species known as carbenoids. libretexts.orgacsgcipr.org
Carbenes are neutral, divalent carbon species with six valence electrons, making them highly reactive electrophiles. acsgcipr.org Free carbenes, such as dichlorocarbene or difluorocarbene, can be generated from precursors like haloforms (e.g., chloroform) via alpha-elimination with a strong base. acsgcipr.orgresearchgate.net These highly unstable intermediates readily react with alkenes in a concerted fashion to yield cyclopropanes. acsgcipr.org
Carbenoids are metal-complexed reagents that exhibit carbene-like reactivity. libretexts.org A classic example is the Simmons-Smith reaction, which uses a zinc-copper couple with diiodomethane to form an organozinc intermediate (ICH₂ZnI). This carbenoid then transfers a CH₂ group to an alkene. libretexts.org While a free carbene is not generated, the carbenoid behaves similarly in the cyclopropanation step. libretexts.org The use of metal carbenoids can offer advantages in terms of stability, selectivity, and the ability to induce asymmetry through chiral ligands.
In the context of this compound, its synthesis would likely involve a bromodifluoromethylcarbene (:CBrF₂) or a related carbenoid, which would then add across a C=C double bond. The ring-opening of gem-dihalocyclopropanes can also proceed through intermediates that have carbene-like character. uq.edu.auacs.org
Many modern cyclopropanation reactions employ transition metal catalysts to control reactivity and selectivity. A general catalytic cycle for a metal-catalyzed cyclopropanation typically involves the following key steps:
Carbene Precursor Activation : The cycle begins with the reaction of a carbene precursor, often a diazo compound, with the metal catalyst to form a metal-carbene (or carbenoid) intermediate. This step involves the extrusion of a stable molecule, such as dinitrogen (N₂).
Cyclopropanation : The metal-carbene intermediate reacts with the alkene substrate. The carbene fragment is transferred to the double bond, forming the cyclopropane ring.
Catalyst Regeneration : Upon transfer of the carbene, the metal catalyst is released in its original state, ready to enter another catalytic cycle.
This process allows for the use of small, substoichiometric amounts of the metal catalyst to generate a large quantity of the cyclopropane product. Metals such as copper, rhodium, palladium, and ruthenium are commonly used, and the choice of metal and its associated ligands can profoundly influence the efficiency and stereoselectivity of the reaction.
Mechanistic Aspects of C-X Bond Activation
This compound serves as a valuable substrate in a variety of transformations that proceed via the activation of its carbon-halogen bonds. The significant differences in the strength and reactivity of the C-Br and C-F bonds allow for selective functionalization, primarily through transition-metal-mediated pathways.
The C-Br bond is considerably weaker and more polarizable than the robust C-F bond, making it the primary site for activation by transition metal complexes. acs.org In the presence of a low-valent metal catalyst, such as palladium(0) or nickel(0), the C-Br bond can be selectively cleaved while leaving the C-F and C-C bonds of the cyclopropane ring intact. acs.orgchem8.org
This selective C-Br bond cleavage is the cornerstone of numerous cross-coupling reactions. Following the initial activation, the resulting organometallic intermediate can undergo further transformations. For gem-difluorocyclopropanes, a common subsequent step is a ring-opening via β-fluoride elimination. nih.govresearchgate.net This process generates a monofluoroalkene, effectively transforming the cyclopropyl (B3062369) motif into a different, valuable fluorinated structure. nih.gov
Direct cleavage of the C-F bond is significantly more challenging due to its high bond dissociation energy. chem8.org However, specialized catalytic systems, often involving nickel or rhodium, have been developed that can achieve C-F bond activation. chem8.orgrsc.org These reactions may proceed through radical mechanisms or involve highly reactive, electron-rich metal centers capable of breaking this exceptionally strong bond. rsc.org
Two primary mechanisms describe the initial interaction between a metal center and the C-X bond: oxidative addition and sigma-bond metathesis.
Oxidative addition is a fundamental step in many catalytic cross-coupling cycles. youtube.comwikipedia.org In this process, a low-valent metal complex (e.g., Pd(0)) inserts into the C-Br bond. youtube.comresearchgate.net This reaction increases both the formal oxidation state and the coordination number of the metal center by two. wikipedia.orgyoutube.com For example, a 16-electron Pd(0) complex would be transformed into an 18-electron Pd(II) species. youtube.com This step is often the rate-determining step in a catalytic cycle and formally breaks the C-Br bond to form new metal-carbon and metal-bromine bonds. acs.orgresearchgate.net
Sigma-bond metathesis is an alternative pathway for C-X bond activation that proceeds without a change in the metal's formal oxidation state. libretexts.orgyoutube.com This mechanism involves a concerted, four-centered "kite-shaped" transition state where bonds are broken and formed simultaneously. libretexts.orgyoutube.com It is a characteristic reaction of early transition metals and f-block elements with a d⁰ electron configuration (e.g., Sc(III), Zr(IV)), which are incapable of undergoing the two-electron redox change required for oxidative addition. libretexts.orgyoutube.com While oxidative addition is the more common pathway for activating the C-Br bond of this compound with late transition metals like palladium, sigma-bond metathesis represents another important, albeit less common, mechanism for C-X bond activation in organometallic chemistry. researchgate.net
| Step | Description | Change in Pd Oxidation State |
|---|---|---|
| Oxidative Addition | Pd(0) inserts into the R-Br bond of this compound. | 0 → +2 |
| Transmetalation | The R group from another organometallic reagent replaces the bromide on the Pd(II) center. | No change |
| Reductive Elimination | The two organic groups on the Pd(II) center couple and are eliminated, forming the final product. | +2 → 0 |
Radical Chemistry in Cyclopropane Transformations
The strained three-membered ring of cyclopropanes, particularly when substituted with electron-withdrawing groups like difluoromethyl, provides a unique platform for radical chemistry. The carbon-bromine bond in this compound is susceptible to homolytic cleavage, initiating a cascade of radical-mediated transformations.
Formation and Reactivity of Radical Intermediates
The primary radical intermediate generated from this compound is the 1-(difluoromethyl)cyclopropyl radical. This species is typically formed through the homolytic cleavage of the C-Br bond, a process that can be initiated by various means, including the use of radical initiators like azobisisobutyronitrile (AIBN) in conjunction with reagents such as allyltributylstannane. nih.gov A single-electron reduction can also lead to the formation of radical intermediates. rhhz.net For instance, the cathodic reduction of related compounds like bromodifluoromethyl phenyl sulfide has been shown to generate the corresponding (phenylthio)difluoromethyl radical. beilstein-journals.org
Once formed, the 1-(difluoromethyl)cyclopropyl radical is a reactive intermediate that can engage in several synthetic transformations. beilstein-journals.org Analogous to the well-studied 1-(trifluoromethyl)cyclopropyl radical, which can be generated from sulfonium (B1226848) salt precursors under photochemical conditions, this radical can participate in additions to (hetero)arenes and silyl (B83357) enol ethers. nih.gov The reactivity of such fluorinated cyclopropyl radicals is influenced by the electron-withdrawing nature of the fluoroalkyl group. The radical can be trapped by hydrogen atom donors to yield 1-(difluoromethyl)cyclopropane or add across carbon-carbon multiple bonds, leading to more complex structures. beilstein-journals.org In reactions involving bromomethyl-bearing gem-difluorocyclopropanes, the intermediate cyclopropylmethyl radical undergoes ring-opening through the cleavage of the distal C–C bond. nih.gov
Spin-Center Shift Processes
A spin-center shift (SCS) is a radical rearrangement where the radical center translocates from one atom to another. The most common variant is the 1,2-spin-center shift, also known as the Surzur–Tanner rearrangement, which involves the migration of a group adjacent to the radical center. nih.gov This process typically generates a more stable radical intermediate. For example, a radical anion intermediate can undergo a spin-center shift to facilitate C-F bond activation under mild conditions. researchgate.net
Mechanistic studies using radical clocks, such as fluorenylcyclopropyl systems, have been employed to investigate the intricacies of 1,2-SCS processes, particularly in carbohydrate chemistry. nih.govnih.gov These studies have provided strong evidence that the rearrangement can occur through a concerted transition state without the formation of a discrete intermediate. nih.govnih.gov While the SCS is a known mechanistic pathway in radical chemistry, specific investigations into spin-center shift processes originating from the 1-(difluoromethyl)cyclopropyl radical are not extensively documented in the reviewed literature. The general principle involves the translocation of the radical to an adjacent position, potentially leading to ring-opening or other rearrangements depending on the substitution pattern and reaction conditions.
Stereochemical Control Mechanisms
Achieving stereochemical control in the synthesis of complex molecules containing a difluoromethylcyclopropane moiety is a significant challenge. Research has focused on the design of chiral catalysts and the understanding of diastereoselective processes to access enantiomerically enriched and diastereomerically pure compounds.
Chiral Catalyst Design and Enantioselectivity
The asymmetric synthesis of chiral difluoromethylcyclopropanes has been successfully achieved using transition metal catalysis. A notable strategy involves the copper-catalyzed desymmetric difluoromethylation of cyclopropenes. nih.gov This method allows for the modular construction of chiral difluoromethylcyclopropane scaffolds with high efficiency and enantioselectivity. The proposed catalytic cycle suggests that a Cu-CF2H intermediate coordinates to the cyclopropene (B1174273), followed by an irreversible difluoromethyl-cupration to generate a cyclopropyl-copper species in an enantioselective manner. nih.gov
Analogous methodologies have been developed for related fluorinated cyclopropanes. Dirhodium complexes, particularly those derived from adamantylglycine like Rh₂(R-PTAD)₄, have proven effective in the enantioselective cyclopropanation of alkenes with 1-aryl-2,2,2-trifluorodiazoethanes, achieving excellent enantioselectivity (88–98% ee). organic-chemistry.org Similarly, dirhodium-catalyzed asymmetric enyne cycloisomerization provides another route to chiral difluoromethylated cyclopropanes with low catalyst loading and high enantiomeric excess. nih.gov Copper(I)-bisoxazoline complexes have also been utilized for the enantioselective cyclopropanation of alkenyl boronates with trifluorodiazoethane. acs.org
| Catalyst/Ligand System | Reaction Type | Fluorinated Group | Substrate Scope | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Copper(I) with Chiral Ligand | Desymmetric Difluoromethylation | -CF₂H | Cyclopropenes | High | nih.gov |
| Rh₂(R-PTAD)₄ | Cyclopropanation | -CF₃ | Styrene (B11656) Derivatives | 88–98% | organic-chemistry.org |
| Dirhodium(II) Complex | Enyne Cycloisomerization | -CF₂H | 1,6-Enynes | Up to 99% | nih.gov |
| Copper(I)-Bisoxazoline | Cyclopropanation | -CF₃ | Alkenyl Boronates | High | acs.org |
Diastereoselectivity in Cyclopropane Synthesis
Diastereoselectivity is crucial when creating multiple stereocenters during cyclopropane synthesis. In the copper-catalyzed desymmetric functionalization of cyclopropenes, the sequential addition of a difluoromethyl group and an electrophile can be controlled to favor a specific diastereomer. nih.gov This approach provides a powerful tool for constructing complex chiral building blocks.
High levels of diastereoselectivity are also a hallmark of rhodium-catalyzed cyclopropanations. The reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes using specific dirhodium catalysts consistently yields the cyclopropane products with high diastereoselectivity (>94% dr). organic-chemistry.org The choice of catalyst and the nature of the substituents on both the alkene and the diazo compound play a critical role in determining the stereochemical outcome. General methods for the diastereoselective synthesis of cyclopropanes often rely on the coupling of carbon pronucleophiles and unactivated alkenes, which can proceed with high diastereocontrol. nih.gov
| Method | Reactants | Key Feature | Reported Diastereoselectivity (dr) | Reference |
|---|---|---|---|---|
| Rh-Catalyzed Cyclopropanation | Alkene + Trifluorodiazoethane | Adamantylglycine-derived Rh catalyst | > 94% | organic-chemistry.org |
| Cu-Catalyzed Desymmetric Functionalization | Cyclopropene + CF₂H source + Electrophile | Sequential enantioselective and diastereoselective additions | High | nih.gov |
| Electrochemical Coupling | Alkene + Carbon Pronucleophile | Formation of alkenyl thianthrenium intermediates | High | nih.gov |
Stereomutation Pathways and Racemization
The stereochemical stability of substituted cyclopropanes is a key consideration, as stereomutation or racemization can compromise the utility of enantioselective syntheses. Thermal isomerization represents a potential pathway for stereomutation in gem-dihalocyclopropanes. For example, the gas-phase pyrolysis of isomeric 2-chloro-2-fluoro-1-phenylcyclopropanes leads to rearrangement products, indicating that C-C bond cleavage can occur at elevated temperatures. researchgate.net Similarly, the thermal isomerization of trans-1,1-dichloro-2,3-dimethylcyclopropane to cis and trans alkene products suggests a ring-opening mechanism is at play. researchgate.net
These transformations are often proposed to proceed through a diradical intermediate formed by the homolytic cleavage of a carbon-carbon bond within the cyclopropane ring. The rotation around the remaining single bonds in this diradical intermediate, followed by ring closure, can lead to the formation of a different stereoisomer. If the starting material is chiral, this process would lead to racemization. The formation of a planar radical intermediate at a stereogenic center, for instance by abstracting a substituent via a radical pathway, would also destroy the stereochemical information and lead to a racemic or diastereomeric mixture upon subsequent reaction.
Theoretical and Computational Studies on 1 Bromo 1 Difluoromethyl Cyclopropane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules by solving the Schrödinger equation, albeit in an approximate manner for complex systems. These calculations yield information about electron distribution, molecular geometry, and energy.
A typical analysis involves geometry optimization, where the calculation seeks the lowest energy conformation of the molecule. From this optimized structure, key electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. nih.gov DFT studies on similar strained ring systems have demonstrated that substituents significantly influence the electronic properties and stability of the cyclopropane (B1198618) ring. rsc.org
Table 1: Predicted Geometric and Electronic Parameters for 1-Bromo-1-(difluoromethyl)cyclopropane from a Representative DFT Calculation Note: These values are illustrative of typical results obtained from DFT calculations (e.g., at the B3LYP/6-31G(d) level) and may vary with the specific functional and basis set used.
| Parameter | Predicted Value | Significance |
| Bond Lengths (Å) | ||
| C-Br | 1.96 | Indicates the length of the carbon-bromine bond. |
| C-CF₂H | 1.52 | Represents the bond between the cyclopropane ring and the difluoromethyl group. |
| C-C (ring) | 1.51 | Typical bond length for a cyclopropane ring. |
| C-F | 1.35 | Average length of the carbon-fluorine bonds. |
| **Bond Angles (°) ** | ||
| Br-C-CF₂H | 118.5 | Angle between the two key substituents on the quaternary carbon. |
| C-C-C (ring) | 60.0 | Characteristic internal angle of the cyclopropane ring. |
| Electronic Properties (eV) | ||
| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | -0.95 | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap | 5.90 | An indicator of chemical stability and electronic excitation energy. |
Following geometry optimization, a vibrational frequency analysis is typically performed using the same DFT method. This calculation predicts the fundamental vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netresearchgate.net Each calculated frequency can be animated to visualize the corresponding atomic motions, such as stretching, bending, or twisting of bonds.
This analysis serves two primary purposes:
It confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies).
It allows for the prediction and assignment of experimental IR and Raman spectra, aiding in the structural characterization of the compound. nih.govscirp.org
For this compound, characteristic vibrational frequencies would include C-H stretching, C-F stretching (typically strong in the IR spectrum), C-Br stretching, and various modes associated with the cyclopropane ring's deformation. scirp.org
Table 2: Predicted Key Vibrational Frequencies for this compound Note: These are representative frequencies. Calculated values are often scaled by an empirical factor to better match experimental data.
| Vibrational Mode Description | Predicted Wavenumber (cm⁻¹) | Predicted IR Intensity |
| C-H Stretch (on -CF₂H) | 3020 | Medium |
| C-H Stretch (on ring) | 3090 | Medium |
| C-F Asymmetric Stretch | 1150 | Strong |
| C-F Symmetric Stretch | 1105 | Strong |
| Cyclopropane Ring Breathing | 1250 | Weak |
| C-Br Stretch | 650 | Medium |
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes, molecular flexibility, and intermolecular interactions. nih.govmdpi.com
For this compound, MD simulations can explore the conformational landscape, particularly the rotational freedom of the difluoromethyl group relative to the rigid cyclopropane ring. By simulating the molecule's trajectory over nanoseconds, researchers can identify the most stable conformations and the energy barriers between them. nih.govnih.gov This analysis helps in understanding how the molecule's shape and flexibility might influence its reactivity and interactions with other molecules.
Prediction of Reactivity and Selectivity
Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction. By analyzing its electronic structure, it is possible to forecast its reactivity, stability of intermediates, and the likely outcome of reactions.
QSPR is a computational approach that aims to correlate the structural or physicochemical properties of molecules with their macroscopic properties, such as boiling point, solubility, or chemical reactivity. In a QSPR study, various molecular descriptors (calculated from the molecular structure) are used to build a statistical model that can predict the properties of new or untested compounds. For this compound, descriptors derived from DFT calculations (e.g., dipole moment, polarizability, HOMO/LUMO energies) could be used in a QSPR model to predict its behavior in specific chemical environments or reactions.
Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. researchgate.net The electrophilicity index (ω), introduced by Parr, is a measure of a molecule's ability to accept electrons, essentially quantifying its strength as an electrophile. bohrium.comresearchgate.netsci-rad.com It is calculated from the electronic chemical potential (μ) and chemical hardness (η), which are in turn estimated from the HOMO and LUMO energies. researchgate.net
A higher electrophilicity index indicates a greater susceptibility to attack by nucleophiles. For this compound, the presence of the electron-withdrawing bromine and difluoromethyl groups is expected to polarize the C-Br bond, making the carbon atom an electrophilic center susceptible to nucleophilic substitution or ring-opening reactions. nih.gov Calculating the electrophilicity index provides a quantitative basis for this prediction and allows for comparison with other electrophilic compounds. sci-rad.com
Table 3: Conceptual DFT Reactivity Descriptors Note: Values are derived from the illustrative HOMO and LUMO energies in Table 1.
| Reactivity Descriptor | Formula | Calculated Value (eV) | Interpretation |
| Electronic Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.90 | Measures the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) | 5.90 | Measures resistance to change in electron distribution. |
| Global Electrophilicity Index (ω) | μ² / (2η) | 1.29 | Quantifies the electrophilic character of the molecule. A higher value indicates a stronger electrophile. |
Computational Modeling of Reaction Mechanisms
Extensive searches of scientific literature and computational chemistry databases have revealed a significant gap in the theoretical and computational studies focused specifically on the reaction mechanisms of this compound. While computational modeling is a powerful tool for elucidating reaction pathways, identifying transition states, and characterizing intermediates, it appears that dedicated studies on this particular compound have not been published in the available scientific literature.
Identification of Transition States and Energy Barriers
No specific computational studies detailing the identification of transition states or the calculation of energy barriers for reactions involving this compound were found. Theoretical investigations into reaction mechanisms, such as nucleophilic substitution, elimination, or radical reactions, would typically involve the use of methods like Density Functional Theory (DFT) to locate the transition state structures and calculate the associated activation energies. However, such data is not available for this specific molecule.
For analogous, yet distinct, fluorinated organic compounds, computational studies have been instrumental in understanding their reactivity. For instance, DFT calculations have been employed to investigate the transition states in reactions of other brominated and fluorinated molecules, providing insights into their kinetic stability and preferred reaction pathways. These studies often reveal the influence of the halogen substituents on the geometry and energy of the transition state. Without specific studies on this compound, any discussion of its transition states or energy barriers would be speculative.
Investigation of Intermediate Species
Similarly, there is a lack of published computational research on the investigation of intermediate species that may form during reactions of this compound. Potential reactions could involve the formation of carbocationic, carbanionic, or radical intermediates. Computational chemistry provides essential tools for determining the structure, stability, and electronic properties of such transient species.
In broader studies of related cyclopropane derivatives, computational methods have been used to characterize the stability of cyclopropyl (B3062369) radicals and cations. These studies highlight how substituents on the cyclopropane ring can significantly influence the properties of the reactive intermediates. For example, the presence of electronegative fluorine atoms is known to have a destabilizing effect on adjacent carbocations due to inductive electron withdrawal. Conversely, the bromine atom could participate in the stabilization of intermediates through various electronic effects. However, without specific calculations for this compound, the nature and stability of its potential reaction intermediates remain uncharacterized in the scientific literature.
Further theoretical and computational research is necessary to elucidate the reaction mechanisms, transition states, and intermediate species pertinent to the chemistry of this compound. Such studies would provide fundamental insights into the reactivity of this specific halogenated cyclopropane derivative.
Academic and Research Applications of 1 Bromo 1 Difluoromethyl Cyclopropane As a Synthetic Building Block
Construction of Complex Organic Molecules
The inherent ring strain and specific functionalization of 1-Bromo-1-(difluoromethyl)cyclopropane make it a potent tool for accessing complex molecular architectures. The cyclopropane (B1198618) ring can act as a rigid scaffold or be strategically opened to introduce specific stereochemistry and functionality into larger molecules. nih.gov The presence of the bromine atom allows for its direct incorporation into complex structures via established C-C and C-heteroatom bond-forming reactions.
While direct applications in total synthesis are emerging, the principles are based on the well-established reactivity of related compounds. For instance, palladium-catalyzed cross-coupling reactions are a cornerstone of complex molecule synthesis, and brominated cyclopropanes can participate in these transformations. nih.govresearcher.life Such reactions would allow for the direct attachment of the difluoromethylcyclopropyl moiety to aryl, heteroaryl, or vinyl groups, providing a pathway to novel analogues of biologically active compounds or key fragments for further elaboration. acs.org
Furthermore, radical-mediated reactions offer another avenue for building complexity. The C-Br bond can be homolytically cleaved to generate a 1-(difluoromethyl)cyclopropyl radical. This reactive species can engage in addition reactions with alkenes or arenes, initiating cyclization cascades or adding to existing molecular frameworks. The cyclopropylmethyl radical itself is known to undergo rapid ring-opening, a property that can be harnessed in synthetic design to yield linear, functionalized structures. psu.edunih.gov
Synthesis of Fluorinated Scaffolds for Chemical Biology Research
The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. thieme.de The difluoromethylcyclopropyl group is therefore an attractive motif for designing new therapeutic agents and chemical probes. This compound serves as a direct precursor to these valuable scaffolds.
The synthesis of novel heterocyclic compounds, which form the core of many pharmaceuticals, is a key area of application. dntb.gov.uae-bookshelf.de Cycloaddition reactions or ring-opening/cyclization strategies using fluorinated building blocks can lead to diverse S-heterocycles and other important structures. nih.gov For example, a synthetic sequence could involve the displacement of the bromide followed by intramolecular reactions to construct fluorinated spiro- or fused-ring systems, which are of significant interest in drug discovery. nih.gov The resulting fluorinated scaffolds can be evaluated for their biological activity or used as tools to probe biological processes.
The table below illustrates potential transformations of this compound to generate scaffolds relevant to chemical biology.
| Reaction Type | Coupling Partner/Reagent | Potential Product Scaffold | Significance |
|---|---|---|---|
| Suzuki-Miyaura Coupling | (Hetero)aryl Boronic Acid | Aryl/Heteroaryl-(difluoromethyl)cyclopropane | Accessing analogues of known drugs, SAR studies |
| Buchwald-Hartwig Amination | Amine/Amide | N-Substituted-(difluoromethyl)cyclopropylamine | Introducing basic centers, mimicking peptide bonds |
| Radical Addition | Alkene/Arene | Functionalized alkyl/aryl-(difluoromethyl)cyclopropane | C-H functionalization, late-stage modification |
| Nucleophilic Substitution | Thiol/Alcohol | S/O-Substituted-(difluoromethyl)cyclopropane | Building blocks for sulfur or oxygen heterocycles |
Development of Novel Synthetic Methodologies and Strategies
This compound is an ideal substrate for developing and showcasing new synthetic methodologies. The presence of a C(sp³)-Br bond, which is typically less reactive than its C(sp²) counterpart, presents a challenge that new catalytic systems aim to overcome. nih.gov The development of novel ligands and reaction conditions for the cross-coupling of such alkyl bromides is an active area of research. mdpi.com
This compound can serve as a benchmark substrate to test the efficiency and scope of new palladium, nickel, or copper-catalyzed cross-coupling reactions. thieme.denih.gov For example, demonstrating a successful Suzuki-Miyaura or Sonogashira coupling with this compound would represent a significant advancement in the functionalization of fluorinated aliphatic rings. nih.gov
Similarly, its use in the development of photoredox catalysis is highly relevant. The generation of a 1-(difluoromethyl)cyclopropyl radical under mild, visible-light conditions would be a valuable transformation. nih.gov Researchers could use this substrate to explore new photocatalysts and reaction pathways for radical-mediated C-C or C-heteroatom bond formation, expanding the toolkit available to synthetic chemists.
Utility in the Preparation of Intermediates for Advanced Chemical Synthesis
Beyond its direct incorporation into complex targets, this compound is a precursor to a variety of other useful synthetic intermediates. The bromine atom can be readily transformed into other functional groups, providing access to a wider range of building blocks.
For instance, bromine-lithium exchange would generate a highly reactive lithiated cyclopropane. This organometallic intermediate can be trapped with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂, silyl (B83357) chlorides) to install new functional groups on the cyclopropane ring. Each of these products becomes a new, more advanced intermediate for subsequent synthetic steps.
Ring-opening reactions of the cyclopropane moiety, triggered by the electronic nature of the difluoromethyl group and potentially assisted by the bromine leaving group, can lead to highly functionalized acyclic fluorinated compounds. These products, containing precisely placed fluorine atoms and other functional groups, are valuable intermediates for the synthesis of fluorinated analogues of natural products or pharmaceuticals. nih.gov For example, radical-induced ring-opening can yield homoallylic bromides, which are themselves versatile intermediates in organic synthesis. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-bromo-1-(difluoromethyl)cyclopropane, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves bromination of cyclopropane derivatives. For example, bromine or brominating agents (e.g., N-bromosuccinimide) in the presence of a base like triethylamine can yield the target compound. Polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) enhance selectivity. Yield optimization requires careful stoichiometric balancing and monitoring via GC-MS or NMR to detect intermediates like α-brominated ketones .
Q. How can the structural and electronic properties of this compound be characterized experimentally?
- Methodological Answer : Use X-ray crystallography for precise bond angle/geometry analysis, particularly for the strained cyclopropane ring. Vibrational spectroscopy (FT-IR) identifies functional groups (C-Br, C-F). Nuclear Magnetic Resonance (¹H/¹³C/¹⁹F NMR) reveals electronic environments, with ¹⁹F NMR critical for assessing fluoromethyl group interactions. Computational methods (DFT) complement experimental data to map electron density distribution .
Q. What are the key challenges in handling and storing this compound?
- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Storage under inert gas (argon) in amber vials at –20°C is recommended. Use anhydrous solvents (e.g., THF, DCM) during reactions. Safety protocols should align with CDC/NIOSH guidelines for brominated compounds, including fume hood use and PPE (nitrile gloves, lab coats) .
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s reactivity in nucleophilic substitution versus elimination reactions?
- Methodological Answer : The electron-withdrawing difluoromethyl group increases electrophilicity at the brominated carbon, favoring SN2 mechanisms with strong nucleophiles (e.g., KCN). However, steric hindrance from the cyclopropane ring may promote elimination (E2) under basic conditions (e.g., KOtBu). Competitive pathway analysis requires kinetic studies (e.g., monitoring via HPLC) and isotopic labeling to track substituent effects .
Q. What computational models best predict the conformational stability of this compound in solution?
- Methodological Answer : Molecular dynamics (MD) simulations using force fields like OPLS-AA, with adjusted cyclopropane parameters (bond angles: 60°, force constants: 6.5 kcal/mol·Å²), accurately model ring strain. Solvent effects (e.g., chloroform) are incorporated via implicit solvation models (e.g., COSMO). Validate predictions with NOESY experiments to assess spatial proximity of substituents .
Q. How can contradictions in reported toxicity data for brominated cyclopropanes be resolved?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, exposure duration). Standardize testing using OECD Guidelines (e.g., TG 455 for in vitro mutagenicity). Cross-validate results with metabolomic profiling (LC-MS/MS) to identify reactive intermediates (e.g., bromine radicals) that may explain differential toxicity .
Q. What strategies enhance the compound’s utility as a bioisostere in medicinal chemistry?
- Methodological Answer : Replace metabolically labile groups (e.g., methyl) with the difluoromethyl moiety to improve metabolic stability. Use structure-activity relationship (SAR) studies to optimize binding affinity—e.g., docking simulations with target proteins (e.g., kinases) guided by fluorine’s electrostatic potential. Validate with SPR or ITC to quantify binding thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
